2-Azaspiro[4.5]decan-8-one;hydrochloride

Catalog No.
S3679235
CAS No.
2007910-03-2
M.F
C9H16ClNO
M. Wt
189.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.5]decan-8-one;hydrochloride

CAS Number

2007910-03-2

Product Name

2-Azaspiro[4.5]decan-8-one;hydrochloride

IUPAC Name

2-azaspiro[4.5]decan-8-one;hydrochloride

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

InChI

InChI=1S/C9H15NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h10H,1-7H2;1H

InChI Key

DNMSSWJZFXSHQX-UHFFFAOYSA-N

SMILES

C1CC2(CCC1=O)CCNC2.Cl

Canonical SMILES

C1CC2(CCC1=O)CCNC2.Cl

2-Azaspiro[4.5]decan-8-one; hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which integrates a nitrogen atom into a bicyclic framework. Its molecular formula is C8H14ClN2OC_8H_{14}ClN_2O and it has a molecular weight of approximately 191.66 g/mol. The compound features a spiro linkage between a saturated five-membered ring and a six-membered ring, contributing to its structural complexity and potential functionality in various applications.

, which include:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using typical oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

These reactions underline the compound's versatility in synthetic organic chemistry, especially in creating derivatives with enhanced properties.

Research indicates that 2-azaspiro[4.5]decan-8-one; hydrochloride exhibits potential biological activities, particularly in pharmacological contexts. It has been investigated for:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Cytotoxic Effects: Some studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Interaction: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

These biological activities make it a candidate for further research in drug development.

The synthesis of 2-azaspiro[4.5]decan-8-one; hydrochloride typically involves several key steps:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent reactions introduce necessary functional groups to enhance biological activity or reactivity.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and ease of handling.

Various synthetic routes are available, including the use of tetrahydrofuran as a solvent and bases to facilitate the reaction conditions.

Due to its unique structure and biological activity, 2-azaspiro[4.5]decan-8-one; hydrochloride has potential applications across various fields:

  • Medicinal Chemistry: It is explored for its therapeutic properties and as a precursor in drug development.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: It may be utilized in developing specialty chemicals and materials due to its unique properties.

Interaction studies involving 2-azaspiro[4.5]decan-8-one; hydrochloride focus on understanding how it interacts with biological macromolecules such as proteins and nucleic acids. Key areas of investigation include:

  • Binding Affinity: Assessing how well the compound binds to target enzymes or receptors.
  • Mechanism of Action: Investigating the pathways through which the compound exerts its biological effects.
  • Stability Studies: Understanding how environmental factors affect the stability and efficacy of the compound over time.

These studies are crucial for elucidating the pharmacological profile of 2-azaspiro[4.5]decan-8-one; hydrochloride and guiding future drug design efforts.

Several compounds share structural or functional similarities with 2-azaspiro[4.5]decan-8-one; hydrochloride. Notable examples include:

Compound NameStructure TypeUnique Features
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochlorideContains an oxygen atomExplored for antihypertensive effects
1-Azaspiro[4.5]decan-8-ol hydrochlorideHydroxyl group instead of carbonylUsed in enzyme inhibition studies
3-Azaspiro[4.5]decaneAlternative nitrogen positionDifferent nitrogen placement may affect properties
1-Oxa-7-azaspiro[3.5]nonane oxalateDifferent spirocyclic frameworkPotential applications in organic synthesis
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decaneMore complex structureUtilized in specialty chemical production

The uniqueness of 2-azaspiro[4.5]decan-8-one; hydrochloride lies in its specific spirocyclic structure, which confers distinct chemical reactivity and biological activity compared to similar compounds. Its ability to act as both a building block and a potential therapeutic agent makes it particularly valuable in medicinal chemistry and organic synthesis.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

189.0920418 g/mol

Monoisotopic Mass

189.0920418 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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